2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide
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Overview
Description
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide is an organic compound with a complex structure that includes an amino group, a bromophenyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide typically involves multiple steps. One common method includes the reaction of 2-bromobenzylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido and cyano derivatives.
Scientific Research Applications
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromophenyl group may facilitate binding through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide
- 2-amino-N-[(2-fluorophenyl)methyl]-N-cyclopropylpropanamide
- 2-amino-N-[(2-iodophenyl)methyl]-N-cyclopropylpropanamide
Uniqueness
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17BrN2O |
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Molecular Weight |
297.19 g/mol |
IUPAC Name |
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C13H17BrN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3 |
InChI Key |
KJBMFOPEJLAKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1Br)C2CC2)N |
Origin of Product |
United States |
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